5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide
Overview
Description
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 2nd positions, and a sulfonamide group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazoles, the core structure of this compound, are known to be key components in a variety of functional molecules used in diverse applications .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .
Biochemical Pathways
Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound involve scalable and cost-effective synthesis routes. These methods often utilize continuous flow reactors to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.
Scientific Research Applications
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,2-dimethyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in biological applications.
1,2-dimethyl-1H-imidazole-4-sulfonamide:
Uniqueness
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group. This combination enhances its reactivity and broadens its range of applications in various fields .
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLSIFHZLYVFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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